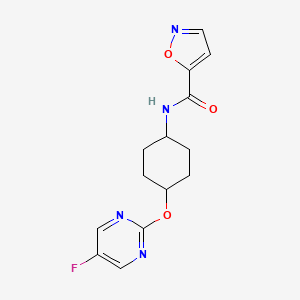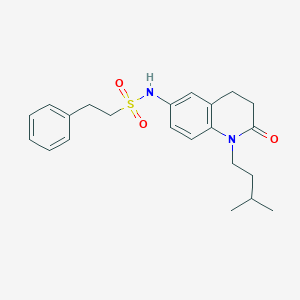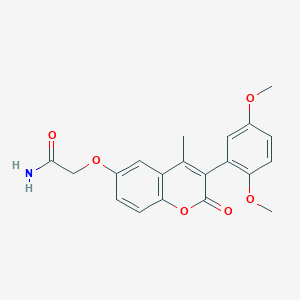
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide is a compound that has gained significant attention in various fields of scientific research. It is characterized by a complex chemical structure and exhibits unique properties that make it valuable for a wide range of applications. This article provides an in-depth look at this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the following steps:
Preparation of the 5-fluoropyrimidin-2-yl intermediate: : This step involves the fluorination of pyrimidine under controlled conditions using a fluorinating agent such as tetra-n-butylammonium fluoride (TBAF).
Formation of the cyclohexyl intermediate: : The 5-fluoropyrimidin-2-yl compound is then reacted with a cyclohexane derivative to form the desired intermediate.
Cyclization to form the isoxazole ring: : This step involves the cyclization of the intermediate compound to form the isoxazole ring structure. Common reagents used in this step include acetic anhydride and a suitable base.
Final coupling step: : The final step involves coupling the isoxazole intermediate with a carboxamide derivative to form the target compound.
Industrial Production Methods: The industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reagents, as well as using advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: : This compound can be oxidized to form various oxidized derivatives.
Reduction: : It can also undergo reduction reactions to yield reduced forms of the compound.
Substitution: : Substitution reactions can occur at different positions of the compound, leading to the formation of various substituted derivatives.
Oxidation reactions: : Common reagents include oxidizing agents such as hydrogen peroxide and potassium permanganate, under acidic or basic conditions.
Reduction reactions: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used under controlled conditions.
Substitution reactions: : Substitution reactions typically involve reagents such as alkyl halides, under conditions that favor nucleophilic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. Oxidation reactions typically yield oxidized derivatives, reduction reactions yield reduced forms, and substitution reactions yield substituted derivatives with varying functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the mechanisms of various biological processes and to identify potential targets for drug development.
Medicine: In the field of medicine, this compound is being explored for its potential therapeutic applications. It has shown promise in preclinical studies as a candidate for the treatment of certain diseases, including cancer and neurological disorders.
Industry: In industrial applications, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its unique chemical properties make it valuable for a wide range of industrial processes.
Wirkmechanismus
The mechanism of action of N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to target proteins and modulate their activity, leading to various downstream effects. The specific pathways involved depend on the context in which the compound is used and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide can be compared to other similar compounds, such as:
N-((1R,4R)-4-((5-chloropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide: : This compound has a similar structure but with a chlorine atom instead of a fluorine atom. It may exhibit different chemical and biological properties due to this substitution.
N-((1R,4R)-4-((5-methylpyrimidin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide:
These comparisons highlight the uniqueness of this compound and its specific properties that make it valuable for various scientific and industrial applications.
There you go! Anything else you’d like to know more about or a different compound to dive into?
Eigenschaften
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O3/c15-9-7-16-14(17-8-9)21-11-3-1-10(2-4-11)19-13(20)12-5-6-18-22-12/h5-8,10-11H,1-4H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADENAITZRMVZOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=NO2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3-phenylpropanamide](/img/structure/B2995146.png)


![5,8-dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B2995149.png)

![6-[[4-(4-chlorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2995153.png)
![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine](/img/structure/B2995155.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-butyloxalamide](/img/structure/B2995157.png)

![2-[[1-(2,4-Dimethoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2995161.png)

![5-{4-[(Dipropylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B2995166.png)

![1-methyl-9-phenyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2995169.png)
